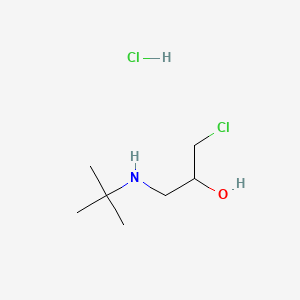

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263622. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(tert-butylamino)-3-chloropropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClNO.ClH/c1-7(2,3)9-5-6(10)4-8;/h6,9-10H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXUJPJVNKCDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CCl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481848 | |

| Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41052-94-2 | |

| Record name | 41052-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride in Adrenergic Modulation: A Technical Guide to its Synthetic Applications and the Core Mechanism of Action of its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride, a key chemical intermediate in the synthesis of a class of drugs with profound impact on cardiovascular medicine: the beta-adrenergic receptor antagonists, commonly known as beta-blockers. While this compound itself does not exhibit a direct pharmacological mechanism of action, its structural components are fundamental to the therapeutic activity of the resulting pharmaceutical agents. This document will elucidate the synthetic pathway from this intermediate to a representative beta-blocker, bupranolol, and provide a comprehensive overview of the core mechanism of action of beta-blockers, including their interaction with adrenergic receptors and the subsequent signaling cascades. Detailed experimental protocols for key assays used in the characterization of these compounds are also provided, along with a compilation of relevant quantitative data.

Introduction: A Building Block for Cardiovascular Therapeutics

This compound is a versatile chemical compound primarily utilized as a precursor in the synthesis of various pharmaceuticals. Its molecular structure contains the essential pharmacophoric elements—a secondary amine with a bulky tert-butyl group and a propan-2-ol backbone—that are characteristic of many beta-blockers. This guide will focus on its role in the synthesis of bupranolol, a non-selective beta-blocker, to illustrate the transition from a chemically important intermediate to a pharmacologically active agent.

Synthetic Pathway from Intermediate to Active Pharmaceutical Ingredient (API)

The synthesis of beta-blockers such as bupranolol from this compound is a well-established process in medicinal chemistry. The following diagram illustrates a representative synthetic route.

Caption: Synthetic route to Bupranolol.

A common synthetic strategy involves the reaction of a substituted phenol with epichlorohydrin to form a glycidyl ether, which is then opened by an amine. Alternatively, a pre-formed aminopropanol derivative can be utilized. For the purpose of this guide, we will focus on the conceptual transformation where the core structure of 1-(tert-Butylamino)-3-chloropropan-2-ol is coupled with the appropriate aromatic moiety to yield the final beta-blocker.

Core Mechanism of Action: Beta-Adrenergic Blockade

Bupranolol, synthesized from the aforementioned intermediate, is a non-selective beta-adrenergic antagonist.[1][2] Its mechanism of action lies in its ability to competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors (β-ARs).[1][3]

The Beta-Adrenergic Signaling Cascade

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system's regulation of physiological processes.[4] There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are predominantly found in the heart, while β2-receptors are located in the smooth muscles of the airways and blood vessels, and β3-receptors are primarily in adipose tissue.[5]

Upon stimulation by an agonist (e.g., epinephrine), the β-AR undergoes a conformational change, activating a stimulatory G-protein (Gs). This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4][6] cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.[4] In the heart, this cascade results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[4][7]

The following diagram illustrates the beta-adrenergic signaling pathway and the point of intervention for beta-blockers.

Caption: Beta-Adrenergic signaling pathway and beta-blocker action.

By competitively binding to the beta-adrenergic receptor, beta-blockers like bupranolol prevent the initiation of this signaling cascade, thereby reducing the sympathetic tone on the target organs.[1][3] This leads to a decrease in heart rate, myocardial contractility, and blood pressure.[7][8]

Quantitative Data on Beta-Blocker Activity

The efficacy of a beta-blocker is determined by its affinity for the beta-adrenergic receptors. This is often quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Ki (nmol/L) | Reference |

| Bupranolol | β1 (rat salivary gland) | 6-15 | [9] |

| Bupranolol | β2 (rat reticulocytes) | 6-15 | [9] |

Experimental Protocols

The characterization of beta-blockers involves various in vitro assays to determine their binding affinity and functional antagonism. Below are detailed protocols for two key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay measures the ability of an unlabeled compound (the beta-blocker) to compete with a radiolabeled ligand for binding to the beta-adrenergic receptor.[10][11][12]

Objective: To determine the inhibition constant (Ki) of a beta-blocker.

Materials:

-

Membrane preparation from cells or tissues expressing beta-adrenergic receptors.

-

Radiolabeled antagonist (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).

-

Unlabeled beta-blocker (test compound).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled beta-blocker. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a potent unlabeled antagonist like propranolol).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Measurement

This assay measures the ability of a beta-blocker to inhibit the agonist-induced production of cyclic AMP (cAMP) in whole cells.[13][14]

Objective: To determine the functional antagonist potency of a beta-blocker.

Materials:

-

Cell line expressing the beta-adrenergic receptor of interest.

-

Beta-adrenergic agonist (e.g., isoproterenol).

-

Beta-blocker (test compound).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the beta-blocker for a specified time.

-

Stimulation: Add a fixed concentration of the beta-adrenergic agonist (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a time sufficient to induce cAMP production (e.g., 15-30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the beta-blocker concentration to generate a dose-response curve. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined from this curve.

Conclusion

This compound, while not pharmacologically active itself, is a cornerstone intermediate in the synthesis of a multitude of beta-adrenergic antagonists. Its chemical structure provides the essential framework for the development of drugs that modulate the sympathetic nervous system. The resulting beta-blockers, such as bupranolol, exert their therapeutic effects by competitively antagonizing beta-adrenergic receptors, thereby inhibiting the downstream cAMP signaling pathway. This leads to crucial cardiovascular effects, including reduced heart rate and blood pressure. The quantitative characterization of these drugs through assays like radioligand binding and cAMP measurement is fundamental to understanding their potency and selectivity, guiding the development of new and improved cardiovascular therapies.

References

- 1. Bupranolol | C14H22ClNO2 | CID 2475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bupranolol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Bupranolol Hydrochloride? [synapse.patsnap.com]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. Beta blocker - Wikipedia [en.wikipedia.org]

- 6. ClinPGx [clinpgx.org]

- 7. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is Bupranolol Hydrochloride used for? [synapse.patsnap.com]

- 9. Transdermal delivery of bupranolol: pharmacodynamics and beta-adrenoceptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably beta-blockers such as bupranolol. A thorough understanding of its properties is crucial for its effective handling, application in synthesis, and for ensuring the quality and purity of final active pharmaceutical ingredients (APIs).

Chemical Identity and Structure

This compound is a secondary amine and a chlorinated propanol derivative. The presence of a chiral center at the second carbon atom means that it can exist as different stereoisomers.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 41052-94-2 | [1] |

| Molecular Formula | C₇H₁₇Cl₂NO | [1] |

| Molecular Weight | 202.12 g/mol | [1] |

| Canonical SMILES | CC(C)(C)NCC(CCl)O.Cl | [2] |

| InChI Key | QWXUJPJVNKCDKJ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | White to yellow solid/powder. | [1] |

| Melting Point | Data not available. For the analogous compound (R)-1-Amino-3-chloro-2-propanol hydrochloride, the melting point is reported as >131°C with decomposition. This suggests that the target compound may also decompose upon heating. | [3] |

| Boiling Point | Data not available. The compound is expected to decompose at higher temperatures. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[4] Solubility in water and other common organic solvents like ethanol has not been quantitatively determined in available literature. As a hydrochloride salt, it is expected to have some degree of aqueous solubility. | [3] |

| Storage Conditions | Store in an inert atmosphere at room temperature. | [1] |

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[5] These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias.[6] The synthesis of a beta-blocker like bupranolol typically involves the reaction of a substituted phenol with epichlorohydrin to form an epoxide intermediate. This epoxide is then opened by an amine, in this case, a precursor that can be synthesized from this compound, to yield the final beta-blocker.[5][7]

Logical Synthesis Workflow

The following diagram illustrates the logical position of 1-(tert-Butylamino)-3-chloropropan-2-ol as a precursor in the general synthesis of a beta-blocker.

Caption: Synthesis workflow for a beta-blocker.

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of this compound are not detailed in the available literature, standard laboratory methods would be employed.

Melting Point Determination (General Protocol)

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid. The packed sample height should be approximately 2-3 mm.

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).

Solubility Determination (General Protocol)

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.

Apparatus:

-

Test tubes or small vials

-

Vortex mixer or shaker

-

Analytical balance

-

Pipettes

Procedure:

-

Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone, DMSO).

-

Sample Preparation: Weigh a precise amount of the solid sample (e.g., 1-10 mg) and place it into a test tube or vial.

-

Solvent Addition: Add a measured volume of the chosen solvent to the test tube.

-

Equilibration: Agitate the mixture vigorously using a vortex mixer or shaker at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

Quantitative Analysis (Optional): For a more precise determination, the saturated solution can be filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant can then be determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Safety Information

This compound is associated with several hazard statements. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable intermediate in the pharmaceutical industry, particularly for the synthesis of beta-blockers. This guide has summarized its key physicochemical properties based on available data. While some specific experimental values like a definitive melting point and detailed solubility profile are not widely published, the provided information on its chemical identity, role in synthesis, and general experimental protocols offers a solid foundation for researchers and drug development professionals working with this compound. Further characterization of this molecule would be beneficial to the scientific community.

References

- 1. This compound | 41052-94-2 [sigmaaldrich.com]

- 2. 1-(Tert-butylamino)-3-chloropropan-2-ol | C7H16ClNO | CID 429714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Navigating the Solubility of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility principles, general experimental protocols for solubility determination, and a logical workflow for these procedures. This information is crucial for professionals in drug development and chemical research who handle this compound for synthesis, formulation, and analytical purposes.

Core Concepts: Understanding the Solubility of Amine Hydrochlorides

This compound is an amine salt. The solubility of such compounds is governed by the interplay between the ionic nature of the hydrochloride salt and the organic character of the parent molecule. Generally, the hydrochloride salt form enhances aqueous solubility compared to the free base. Conversely, its solubility in organic solvents is often reduced due to the high lattice energy of the salt and its poor interaction with non-polar or weakly polar solvent molecules.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. As an amine hydrochloride, this compound is a polar, ionic compound.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | Generally Soluble to Moderately Soluble | The hydroxyl group of the alcohols can hydrogen bond with the amine and hydroxyl groups of the solute, and the polar nature of the solvent can solvate the ions. Solubility is expected to decrease as the alkyl chain of the alcohol increases, reducing the solvent's polarity. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Generally Soluble | These solvents have high dielectric constants and are excellent at solvating cations, which can help to overcome the lattice energy of the salt. A related compound, (R)-1-Amino-3-chloro-2-propanol hydrochloride, is reported to be slightly soluble in DMSO.[1] |

| Ketones | Acetone | Sparingly Soluble to Insoluble | Acetone is less polar than alcohols and lacks the ability to donate hydrogen bonds, making it a less effective solvent for ionic compounds. |

| Esters | Ethyl Acetate | Generally Insoluble | Ethyl acetate has low polarity and is a poor solvent for salts. |

| Ethers | Diethyl Ether | Generally Insoluble | Diethyl ether is a non-polar solvent and is not capable of solvating the ions of the hydrochloride salt. |

| Hydrocarbons | Hexane, Toluene | Generally Insoluble | These are non-polar solvents and are unsuitable for dissolving ionic compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a general method for determining the solubility of a compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100mL.

-

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A workflow diagram for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For precise quantitative data, experimental determination following a robust protocol is essential. The information presented here will aid researchers and drug development professionals in making informed decisions regarding solvent selection for various applications.

References

Technical Guide: Spectral and Synthetic Profile of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a representative synthetic protocol for 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride (CAS Number: 41052-94-2). This compound is a key intermediate in the synthesis of various pharmaceutical agents. The information presented herein is intended to support research and development activities.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₇Cl₂NO

-

Molecular Weight: 202.12 g/mol

-

Appearance: White to yellow solid

Spectral Data

The following tables summarize the expected spectral data for this compound. This data is compiled based on typical values for similar chemical structures and is intended to be representative.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectral Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.30 | m | 1H | CH-OH |

| ~3.80 | dd | 1H | CH₂-Cl (one H) |

| ~3.70 | dd | 1H | CH₂-Cl (one H) |

| ~3.25 | dd | 1H | CH₂-N (one H) |

| ~3.15 | dd | 1H | CH₂-N (one H) |

| 1.35 | s | 9H | C(CH₃)₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The protons of the -OH and -NH₂⁺ groups are often exchanged with D₂O and may not be observed or may appear as a broad singlet.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectral Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~68.5 | CH-OH |

| ~58.0 | C (CH₃)₃ |

| ~48.0 | C H₂-N |

| ~45.5 | C H₂-Cl |

| ~26.0 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch |

| 2970 - 2850 | Strong | C-H stretch (alkyl) |

| ~2700 - 2400 | Broad, Medium | N-H stretch (ammonium salt) |

| 1600 - 1500 | Medium | N-H bend |

| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |

| 750 - 650 | Strong | C-Cl stretch |

Mass Spectrometry

Table 4: Mass Spectrometry Data (ESI+)

| m/z (amu) | Relative Intensity (%) | Assignment |

| 166.1 | 100 | [M+H]⁺ (free base) |

| 150.1 | 40 | [M+H - CH₄]⁺ |

| 132.1 | 30 | [M+H - H₂O - CH₄]⁺ |

| 57.1 | 80 | [C(CH₃)₃]⁺ |

Note: The observed mass spectrum corresponds to the free base of the compound after ionization.

Experimental Protocols

The following is a representative protocol for the synthesis and characterization of this compound.

Synthesis of this compound

This synthesis involves the ring-opening of epichlorohydrin with tert-butylamine.

Materials:

-

Epichlorohydrin

-

tert-Butylamine

-

Methanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (1.2 equivalents) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add epichlorohydrin (1.0 equivalent) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the resulting oil in diethyl ether and cool to 0 °C.

-

Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the precipitation of the hydrochloride salt is complete.

-

Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization

The synthesized compound should be characterized by the following methods to confirm its identity and purity:

-

Melting Point: Determine the melting point of the crystalline solid.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

IR Spectroscopy: Obtain an IR spectrum to identify the functional groups present.

-

Mass Spectrometry: Perform mass spectral analysis to confirm the molecular weight.

-

Elemental Analysis: Determine the elemental composition (C, H, N, Cl) to confirm the empirical formula.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Caption: Workflow for Synthesis and Characterization.

Structural Analysis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a chemical compound with applications in pharmaceutical synthesis. A thorough understanding of its structural characteristics is paramount for its effective use and for ensuring the purity and quality of resulting products. This technical guide provides a comprehensive overview of the structural analysis of this compound, compiling available physicochemical data and outlining standard experimental protocols for its characterization. While a complete dataset from a single source is not publicly available, this document synthesizes information from various databases and provides a framework for its analytical workflow.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for handling, storage, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇Cl₂NO | SpectraBase[1] |

| Molecular Weight | 202.12 g/mol | SpectraBase[1] |

| CAS Number | 41052-94-2 | SpectraBase[1] |

| Appearance | White to Yellow Solid | Sigma-Aldrich |

| Melting Point | 165 °C | SpectraBase[1] |

| InChI Key | QWXUJPJVNKCDKJ-UHFFFAOYSA-N | SpectraBase[1] |

| Purity | 97% | Sigma-Aldrich |

| Storage | Inert atmosphere, room temperature | Sigma-Aldrich |

Synthesis and Purification Workflow

A plausible synthetic route to this compound involves the nucleophilic attack of tert-butylamine on epichlorohydrin, followed by hydrochloride salt formation. The general workflow for its synthesis and subsequent purification is outlined below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Structural Characterization Workflow

The structural elucidation of this compound relies on a combination of spectroscopic and analytical techniques. The logical flow of these experiments is depicted in the following diagram.

Caption: A logical workflow for the comprehensive structural analysis of the target compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1]

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expected signals would correspond to the tert-butyl protons, the methylene and methine protons of the propanol backbone, and the amine and hydroxyl protons.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. This will provide information on the number of unique carbon environments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS). Coupling constants (J) are measured in Hertz (Hz) to deduce connectivity.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Absorptions:

-

O-H stretch (broad): ~3400 cm⁻¹

-

N-H stretch: ~3300-3000 cm⁻¹

-

C-H stretch (aliphatic): ~3000-2850 cm⁻¹

-

C-O stretch: ~1260-1000 cm⁻¹

-

C-N stretch: ~1250-1020 cm⁻¹

-

C-Cl stretch: ~800-600 cm⁻¹

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

-

Expected Results:

-

The molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the free base.

-

Fragmentation patterns can provide further structural information. Common fragmentation pathways for amino alcohols include cleavage alpha to the nitrogen and oxygen atoms.

-

X-ray Crystallography

-

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

-

Methodology: This technique requires the growth of a suitable single crystal of the compound. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

-

Current Status: As of the date of this publication, no public crystal structure data for this compound has been identified.

Summary of Spectroscopic Data (Hypothetical)

While specific, verified spectral data is not available, the following table presents a hypothetical summary based on the known structure and general principles of spectroscopy. This is intended for illustrative purposes only.

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | tert-Butyl (singlet), CH₂-N (multiplet), CH-OH (multiplet), CH₂-Cl (multiplet), NH (broad), OH (broad) |

| ¹³C NMR | Chemical Shift (δ) | Quaternary C (tert-butyl), CH₃ (tert-butyl), CH₂-N, CH-OH, CH₂-Cl |

| IR | Wavenumber (cm⁻¹) | ~3400 (O-H), ~3100 (N-H), ~2970 (C-H), ~1100 (C-O), ~750 (C-Cl) |

| MS | m/z | [M+H]⁺ for the free base (C₇H₁₆ClNO) at approximately 166.09 |

Conclusion

The structural analysis of this compound is a multi-faceted process requiring a combination of analytical techniques. While basic physicochemical properties are known, a complete, publicly available dataset including detailed spectroscopic and crystallographic information is currently lacking. The workflows and generalized protocols provided in this guide offer a robust framework for researchers and professionals in drug development to approach the comprehensive characterization of this and similar compounds. Further investigation to obtain and publish detailed spectral and crystallographic data would be of significant value to the scientific community.

References

Technical Guide: 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride (CAS 41052-94-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride (CAS Number: 41052-94-2) is a critical chiral building block in synthetic organic chemistry, primarily recognized for its role as a key intermediate in the production of a class of pharmaceuticals known as beta-blockers. Its structural features, including a secondary alcohol, a secondary amine with a bulky tert-butyl group, and a primary alkyl chloride, make it a versatile synthon for the construction of various aryloxypropanolamine-based active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and significant applications in drug development, with a focus on experimental details and logical workflows.

Chemical and Physical Properties

This compound is a white to yellow crystalline solid at room temperature. The hydrochloride salt form enhances its stability and handling properties.

| Property | Value | Source(s) |

| CAS Number | 41052-94-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(tert-butylamino)-3-chloro-2-propanol HCl | [2] |

| Molecular Formula | C₇H₁₇Cl₂NO | [1] |

| Molecular Weight | 202.12 g/mol | [1] |

| Melting Point | >131°C (decomposes) | [3][4] |

| Boiling Point | 240.2°C at 760 mmHg (estimated for free base) | [3] |

| Appearance | White to yellow solid/powder | [2] |

| Purity | Typically ≥97% | [1] |

| Storage | Inert atmosphere, room temperature | [1] |

Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Synthetic Pathway

A common synthetic route involves the reaction of epichlorohydrin with tert-butylamine. The nucleophilic tert-butylamine opens the epoxide ring of epichlorohydrin, followed by acidification to form the hydrochloride salt.

References

An In-depth Technical Guide to 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly beta-blockers.

Chemical Properties and Identification

This compound is a white to yellow solid under standard conditions. Below is a summary of its key chemical data.

| Property | Value |

| Molecular Formula | C₇H₁₇Cl₂NO |

| Molecular Weight | 202.12 g/mol |

| CAS Number | 41052-94-2 |

| IUPAC Name | 1-(tert-butylamino)-3-chloropropan-2-ol;hydrochloride |

| Physical Form | Solid |

The free base of this compound, 1-(tert-Butylamino)-3-chloropropan-2-ol, has a molecular formula of C₇H₁₆ClNO and a molecular weight of 165.66 g/mol .

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of epichlorohydrin with tert-butylamine. This reaction is a common strategy for the synthesis of beta-blocker precursors.[1]

Reaction:

Epichlorohydrin + tert-Butylamine → 1-(tert-Butylamino)-3-chloropropan-2-ol

The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Experimental Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve tert-butylamine in a suitable solvent such as isopropanol.

-

Addition of Epichlorohydrin: Slowly add epichlorohydrin to the solution of tert-butylamine. The reaction is exothermic, and the temperature should be controlled, initially maintaining it at a low temperature (e.g., 0-5 °C) before gradually raising it.

-

Reaction Progression: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the solvent and excess tert-butylamine are removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water.

-

Salt Formation: The organic layer containing the free base is then treated with a solution of hydrochloric acid (e.g., 1N HCl) to precipitate the hydrochloride salt.

-

Isolation: The precipitated this compound is collected by filtration.

Purification Protocol: Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity.

Experimental Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. The process can be aided by cooling in an ice bath.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for determining the purity of the compound and for quantifying any impurities.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Application in Beta-Blocker Synthesis

1-(tert-Butylamino)-3-chloropropan-2-ol is a common structural motif in a class of drugs known as beta-blockers (β-adrenergic blocking agents).[2][3] These drugs are widely used in the treatment of cardiovascular conditions such as hypertension and angina pectoris by blocking the action of catecholamines on β-adrenergic receptors.[2] The synthesis of many beta-blockers involves the reaction of an aryloxy species with an epoxide like the one formed from 1-(tert-Butylamino)-3-chloropropan-2-ol.[1]

Visualized Workflow

The following diagram illustrates the general experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: Experimental workflow for the synthesis and characterization of the target compound.

References

The Synthetic Keystone: A Technical Guide to the Role of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride in Cardiovascular Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a pivotal chemical intermediate, primarily recognized for its integral role as a building block in the synthesis of a class of pharmaceuticals known as beta-adrenergic receptor antagonists, or beta-blockers. While the compound itself is not marketed for direct biological activity, its molecular framework is fundamental to the creation of widely used drugs for treating cardiovascular diseases such as hypertension, angina pectoris, and glaucoma. This technical guide elucidates the significance of this compound in the synthesis of prominent beta-blockers, details the underlying mechanism of action of these drugs, and provides insights into the relevant experimental and synthetic methodologies.

Introduction: A Precursor to Potent Pharmacophores

This compound serves as a key precursor in the production of several aryloxypropanolamine beta-blockers.[1] Its structure contains the essential pharmacophore—a secondary amine with a bulky tert-butyl group and a propan-2-ol backbone—that is critical for competitive antagonism at beta-adrenergic receptors. The chloro-substituent provides a reactive site for nucleophilic substitution, enabling the attachment of various aromatic moieties that define the specific pharmacological properties of the resulting drug, such as selectivity for β1 or β2 receptors and intrinsic sympathomimetic activity.

Role in the Synthesis of Beta-Blockers

The primary utility of this compound and its derivatives lies in its application in the synthesis of beta-blockers. The general synthetic strategy involves the reaction of the chloropropanol moiety with a substituted phenol to form an ether linkage.

Synthesis of Timolol

Timolol, a non-selective beta-blocker used in the treatment of glaucoma, can be synthesized using a derivative of the title compound.[2] A common synthetic route involves the condensation of 3-chloro-1,2-propanediol with tert-butylamine to yield dl-3-t-butylamino-1,2-propanediol.[3] This intermediate is then reacted with 3-chloro-4-morpholino-1,2,5-thiadiazole to produce racemic timolol, which is subsequently resolved to obtain the active (S)-enantiomer.[3][4]

Experimental Protocol: Synthesis of Racemic Timolol

A reported synthesis of racemic timolol involves the following key steps:[3]

-

Formation of dl-3-t-butylamino-1,2-propanediol: Glycerol is treated with HCl to produce 3-chloro-1,2-propanediol. This is followed by condensation with tertiary butylamine, resulting in dl-3-t-butylamino-1,2-propanediol.

-

Protection of the Diol: The resulting diol is reacted with benzaldehyde to form an oxazolidine derivative, protecting the hydroxyl groups.

-

Condensation: The oxazolidine derivative is then treated with 3-chloro-4-morpholino-1,2,5-thiadiazole and potassium tert-butoxide in tert-butanol.

-

Hydrolysis and Resolution: The resulting product is hydrolyzed to yield racemic timolol. The racemate is then resolved using d-tartaric acid to separate the S- and R-enantiomers.

| Intermediate/Product | Reagents/Conditions | Yield | Reference |

| dl-3-t-butylamino-1,2-propanediol | Glycerol, HCl, tert-butylamine | 70.9% | [3] |

| Oxazolidine derivative | dl-3-t-butylamino-1,2-propanediol, Benzaldehyde | 79% | [3] |

| Racemic Timolol | Oxazolidine derivative, 3-chloro-4-morpholino-1,2,5-thiadiazole, t-BuOK/t-BuOH, Hydrolysis | 53% | [3] |

Synthetic Pathway for Timolol

Caption: Synthesis of (S)-Timolol from Glycerol.

Synthesis of Carteolol

Carteolol is another non-selective beta-blocker with intrinsic sympathomimetic activity. Its synthesis involves the reaction of 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one with an amine. While the direct use of 1-(tert-Butylamino)-3-chloropropan-2-ol is not explicitly detailed in the provided results, the synthesis of a carteolol derivative utilizes a similar chlorohydrin building block.[5]

Synthesis of Betaxolol

Betaxolol is a selective β1 receptor antagonist. Its synthesis can be achieved through the O-alkylation of 4-(2-cyclopropylmethoxyethyl)-phenol with (R)-(-)-epichlorohydrin, followed by reaction with isopropylamine.[6] This highlights a common alternative synthetic strategy using epichlorohydrin, which can be seen as a precursor to the 1-amino-3-chloropropan-2-ol scaffold.

Mechanism of Action of Beta-Blockers

Beta-blockers competitively inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors.[7] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system's "fight-or-flight" response.[8][9]

There are three main types of beta-receptors:

-

β1 receptors: Predominantly located in the heart and kidneys.[10]

-

β2 receptors: Found in the lungs, blood vessels, and other smooth muscles.

-

β3 receptors: Located in adipose tissue.

By blocking these receptors, beta-blockers reduce heart rate, blood pressure, and myocardial contractility, thereby decreasing the heart's oxygen demand.[11]

The Beta-Adrenergic Signaling Pathway

The binding of catecholamines to beta-adrenergic receptors initiates a signaling cascade.[12]

-

Receptor Activation: Catecholamine binding activates the Gs alpha subunit of the associated G-protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.[10]

Beta-blockers interrupt this pathway at the initial receptor binding step.

Beta-Adrenergic Signaling Pathway

Caption: Inhibition of the Beta-Adrenergic Signaling Pathway by Beta-Blockers.

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance, not for its own biological effects, but as a versatile and indispensable intermediate in the synthesis of a major class of cardiovascular drugs. Its chemical properties allow for the efficient construction of the aryloxypropanolamine scaffold characteristic of many beta-blockers. Understanding the synthetic routes involving this precursor and the mechanism of action of the resulting pharmaceuticals is crucial for the continued development of novel and improved therapies for cardiovascular and other related disorders. The information presented in this guide underscores the critical role of fundamental chemical building blocks in the landscape of modern medicine.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol | MDPI [mdpi.com]

- 6. BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 8. Beta blocker - Wikipedia [en.wikipedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride (CAS No: 41052-94-2). The information presented is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or industrial setting.

Chemical Identification and Physical Properties

This compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals.

| Property | Value | Source |

| CAS Number | 41052-94-2 | [1][2][3] |

| Molecular Formula | C₇H₁₇Cl₂NO | [1] |

| Molecular Weight | 202.12 g/mol | [1][2] |

| Synonyms | 1-(tert-butylamino)-3-chloro-2-propanol hydrochloride | [2] |

| Appearance | White to yellow solid/powder | [1][2] |

| Storage Temperature | Room temperature, under inert atmosphere | [1][2] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Hazard Pictogram: GHS07 (Exclamation Mark)

Safety and Handling Precautions

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

| Type | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P330: Rinse mouth.[1][2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1][2] P337 + P313: If eye irritation persists: Get medical advice/attention.[1][2] P362: Take off contaminated clothing and wash before reuse.[1][2] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][2] P405: Store locked up.[1][2] |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2] |

Experimental Protocols for Hazard Assessment

Standardized protocols are used to determine the skin and eye irritation potential of chemical substances. The following are summaries of the methodologies based on OECD and OPPTS guidelines.

Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause irritation or corrosion to the skin.

Methodology Summary:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

-

Application: A 0.5 g dose of the solid test substance is applied to a small area of the skin and covered with a gauze patch.

-

Exposure: The patch is held in place with a semi-occlusive dressing for a specified duration.

-

Observation: After patch removal, the skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours).[4]

-

Scoring: The severity of the skin reactions is scored to determine the level of irritation.[4]

Acute Eye Irritation/Corrosion

This test assesses the potential of a substance to cause irritation or damage to the eyes.

Methodology Summary:

-

Animal Selection: Healthy, adult albino rabbits are used.

-

Pre-examination: Both eyes of each animal are examined for any pre-existing irritation or defects.

-

Application: The test substance (typically a small, measured amount) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[5]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after application.[5]

-

Scoring: The ocular reactions are scored to classify the irritancy of the substance.[5]

Emergency Procedures

The following diagrams illustrate the recommended workflows for handling spills and exposures.

Caption: Workflow for handling a chemical spill.

Caption: First aid procedures for different exposure routes.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: No specific data available.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: No specific data available.

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.

This guide is intended for informational purposes only and should not be a substitute for a thorough safety assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Methodological & Application

Application Note: Synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride

Introduction

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a crucial chemical intermediate, primarily utilized in the synthesis of various beta-blockers, a class of drugs essential for managing cardiovascular diseases.[1][2] Its structural features, including a secondary amine, a hydroxyl group, and a chloro group, make it a versatile building block in medicinal chemistry and organic synthesis.[2] This document provides a detailed protocol for the synthesis of this compound via the ring-opening reaction of epichlorohydrin with tert-butylamine.

Chemical Properties

| Property | Value |

| CAS Number | 41052-94-2[3] |

| Molecular Formula | C₇H₁₇Cl₂NO |

| Molecular Weight | 202.12 g/mol |

| Appearance | White to yellow solid |

| IUPAC Name | This compound[4] |

Synthesis Protocol

The synthesis is a two-step process involving the nucleophilic addition of tert-butylamine to epichlorohydrin, followed by acidification with hydrochloric acid to form the hydrochloride salt.

Reaction Scheme

The primary reaction involves the nucleophilic attack of the tert-butylamine on the less sterically hindered carbon of the epoxide ring of epichlorohydrin.[5][6] This is followed by protonation to yield the free base, which is then converted to its hydrochloride salt.

Materials and Equipment

Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Epichlorohydrin | 106-89-8 | 92.52 | 46.26 g (40 mL) | 0.50 |

| tert-Butylamine | 75-64-9 | 73.14 | 36.57 g (53 mL) | 0.50 |

| Methanol | 67-56-1 | 32.04 | 250 mL | - |

| Concentrated HCl | 7647-01-0 | 36.46 | ~42 mL (12 M) | ~0.50 |

| Diethyl Ether | 60-29-7 | 74.12 | 500 mL | - |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure

Step 1: Synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol (Free Base)

-

Setup: Assemble the 500 mL three-neck flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Reagent Addition: Charge the flask with tert-butylamine (36.57 g, 0.50 mol) and methanol (150 mL).

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Epichlorohydrin Addition: Add epichlorohydrin (46.26 g, 0.50 mol) dropwise from the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 24 hours.

-

Solvent Removal: After 24 hours, remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude free base as an oily residue.

Step 2: Formation of Hydrochloride Salt

-

Dissolution: Dissolve the crude oily residue in 100 mL of diethyl ether.

-

Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (~42 mL) dropwise with vigorous stirring. A white precipitate of the hydrochloride salt will form.

-

Precipitation and Isolation: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold diethyl ether (50 mL each) to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Characterization Data

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 75-85% |

| Melting Point | >131°C (with decomposition)[7] |

| ¹H NMR | Data available in spectral databases.[8] |

| ¹³C NMR | Data available in spectral databases.[4] |

| IR Spectroscopy | Characteristic peaks for O-H, N-H, and C-Cl bonds. |

Safety Information

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Epichlorohydrin is a known carcinogen and should be handled with extreme care.

Workflow and Pathway Diagrams

References

- 1. jmedchem.com [jmedchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 41052-94-2|this compound|BLD Pharm [bldpharm.com]

- 4. 1-(Tert-butylamino)-3-chloropropan-2-ol | C7H16ClNO | CID 429714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4054542A - Amine-epichlorohydrin polymeric compositions - Google Patents [patents.google.com]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]

- 8. spectrabase.com [spectrabase.com]

Application Notes and Protocols: The Role of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride in Beta-Blocker Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride as a key building block in the synthesis of specific beta-adrenergic receptor antagonists, commonly known as beta-blockers. This document outlines the synthetic routes for relevant beta-blockers, detailed experimental protocols, and the underlying pharmacological pathways.

Introduction

This compound is a chiral aminohalohydrin that serves as a crucial precursor for the synthesis of several beta-blockers, particularly those featuring a tert-butylamino side chain. This structural motif is integral to the pharmacological activity of these drugs, which function by blocking the effects of catecholamines at beta-adrenergic receptors. This blockade results in physiological effects such as a reduction in heart rate, blood pressure, and myocardial contractility, making beta-blockers a cornerstone in the management of cardiovascular diseases.[1][2] The stereochemistry of the propan-2-ol backbone is critical for therapeutic efficacy, with the (S)-enantiomer typically exhibiting significantly higher potency.[3]

Synthetic Applications in Beta-Blocker Production

The primary application of this compound is in the synthesis of beta-blockers possessing a tert-butylamino group. A prime example is the non-selective beta-blocker Timolol, widely used in the treatment of glaucoma.[4]

Synthesis of (S)-Timolol

The synthesis of (S)-Timolol can be achieved through the condensation of (S)-1-(tert-butylamino)-3-chloropropan-2-ol with 3-hydroxy-4-morpholino-1,2,5-thiadiazole. The hydrochloride salt of the aminohalohydrin is typically neutralized in situ to liberate the free amine for the nucleophilic substitution reaction.

Diagram: General Synthetic Pathway for Timolol

Caption: General synthetic route to (S)-Timolol Maleate.

Inapplicability to Betaxolol and Carteolol Synthesis

It is important to note that this compound is not a direct precursor for the synthesis of Betaxolol or Carteolol.

-

Betaxolol synthesis typically involves the reaction of an epoxide intermediate with isopropylamine, not tert-butylamine.[5][6] The resulting beta-blocker, therefore, contains an isopropylamino side chain.

-

Carteolol is synthesized from a different key intermediate, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, which provides the core quinolinone structure.[7]

Experimental Protocols

The following is a representative protocol for the synthesis of (S)-Timolol from (S)-1-(tert-butylamino)-3-chloropropan-2-ol hydrochloride. This protocol is intended for research and development purposes and may require optimization for specific laboratory conditions and scales.

Diagram: Experimental Workflow for (S)-Timolol Synthesis

Caption: A typical experimental workflow for the synthesis of (S)-Timolol.

Protocol: Synthesis of (S)-Timolol

Materials:

-

(S)-1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

-

3-Hydroxy-4-morpholino-1,2,5-thiadiazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-hydroxy-4-morpholino-1,2,5-thiadiazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at this temperature for 30 minutes.

-

Neutralization and Addition of Starting Material: In a separate flask, neutralize (S)-1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free amine into an organic solvent. Dry the organic layer and concentrate to obtain the free base. Dissolve the resulting (S)-1-(tert-butylamino)-3-chloropropan-2-ol (1.0 eq) in a minimal amount of anhydrous DMF.

-

Condensation Reaction: Add the solution of the free amine dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude (S)-Timolol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Quantitative Data

The yield and purity of beta-blocker synthesis are highly dependent on the specific reaction conditions, scale, and purification methods employed. The following table summarizes representative data from the literature for analogous synthetic steps. It is important to note that data for the direct synthesis from this compound is not extensively reported and the values below are for similar transformations.

| Beta-Blocker | Synthetic Step | Starting Material | Yield (%) | Purity (%) | Reference |

| (S)-Timolol | Condensation | (S)-3-tert-butylamino-1,2-propandiol | Low | Not Specified | [5][6] |

| (S)-Betaxolol | Epoxide opening with isopropylamine | (S)-epoxide intermediate | 96 | 99 (ee) | [6] |

| (S)-Carteolol | Not applicable | - | - | - |

ee: enantiomeric excess

Mechanism of Action: Beta-Adrenergic Signaling Pathway

Beta-blockers exert their therapeutic effects by antagonizing the action of endogenous catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.

Diagram: Beta-Adrenergic Receptor Signaling Pathway

Caption: Simplified signaling pathway of beta-adrenergic receptor antagonism.

In the canonical pathway, the binding of an agonist (e.g., epinephrine) to a beta-adrenergic receptor activates the associated Gs protein.[8] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[8][9] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the characteristic physiological responses. Beta-blockers competitively inhibit the initial binding of agonists to the receptor, thereby attenuating this entire signaling cascade.[1] In the eye, this leads to a reduction in aqueous humor production and a consequent lowering of intraocular pressure (IOP).[10]

Conclusion

This compound is a valuable chiral intermediate for the synthesis of beta-blockers containing a tert-butylamino moiety, most notably Timolol. The protocols and data presented herein provide a foundational resource for researchers engaged in the development and synthesis of these therapeutically important compounds. A thorough understanding of the synthetic routes and the underlying pharmacological mechanisms is essential for the successful design and implementation of novel beta-blocker therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. jmedchem.com [jmedchem.com]

- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 4. worldwidejournals.com [worldwidejournals.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. mdpi.com [mdpi.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. youtube.com [youtube.com]

- 10. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Metoprolol from 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction